N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, commonly known as TAK-715, is a synthetic small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). It was first described in 2005 as a potential therapeutic agent for the treatment of various inflammatory diseases and cancer.
Wirkmechanismus
TAK-715 exerts its biological effects by inhibiting the activity of p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, a key signaling molecule involved in inflammatory responses and cellular stress. By blocking p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, TAK-715 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
TAK-715 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anticancer properties, it has been reported to have neuroprotective effects, as well as the ability to regulate glucose metabolism and lipid homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-715 is its specificity for p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, its relatively low potency and solubility can limit its use in certain experimental settings. Additionally, its effects may be influenced by factors such as cell type and disease state, which can complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on TAK-715. One area of interest is the development of more potent and selective p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide inhibitors, which could improve its therapeutic efficacy. Another direction is the investigation of TAK-715 in combination with other agents, such as chemotherapeutic drugs or immune checkpoint inhibitors, to enhance its anticancer effects. Finally, the role of p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide in other disease processes, such as neurodegenerative disorders and metabolic diseases, could be further explored to identify new therapeutic targets for TAK-715 and related compounds.
Synthesemethoden
The synthesis of TAK-715 involves several steps, starting with the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 8-tert-butyl-2,3,4,5-tetrahydro-1H-dibenzo[b,d]furan-6-carboxylic acid. The resulting intermediate is then converted to TAK-715 through a series of reactions involving sulfonation, reduction, and acylation.
Wissenschaftliche Forschungsanwendungen
TAK-715 has been extensively investigated for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been studied as a potential anticancer agent, as p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide is known to play a role in tumor growth and metastasis.
Eigenschaften
Molekularformel |
C24H29NO3S |
---|---|
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C24H29NO3S/c1-5-16-6-10-19(11-7-16)29(26,27)25-18-9-13-23-21(15-18)20-14-17(24(2,3)4)8-12-22(20)28-23/h6-7,9-11,13,15,17,25H,5,8,12,14H2,1-4H3 |
InChI-Schlüssel |
YHDHWVMPZUJQPS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.